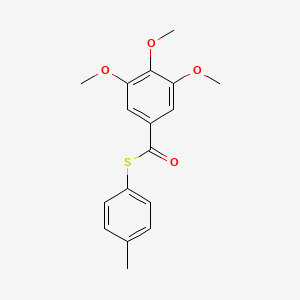

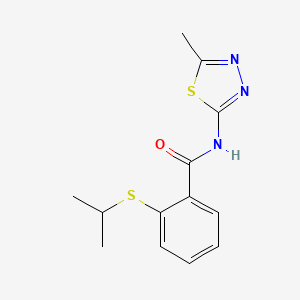

![molecular formula C19H25N3O2S2 B4584431 N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4584431.png)

N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiadiazole derivatives involves cyclization reactions of thioamides with chloroacetoacetates or similar precursors. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% (Tang Li-jua, 2015). Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrates the use of efficient synthetic methodologies for novel heterocyclic compounds (Ali M. M. Mohamed et al., 2020).

Molecular Structure Analysis

The molecular and crystal structure analyses often involve spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra, providing insights into the structural characteristics of thiadiazole derivatives. For instance, the study by Hai Le Thi Hong et al. (2023) on the molecular and crystal structure of related compounds showcases the use of these techniques to describe compound structures (Hai Le Thi Hong et al., 2023).

Chemical Reactions and Properties

Thiadiazole derivatives are known for their reactivity and ability to undergo various chemical reactions. The cyclization of thiourea compounds into thiadiazole moieties demonstrates the versatility of these compounds in chemical synthesis. For example, the synthesis of N-(substitutedaryloxyacetyl amino)-N'-(1-methylcyclohexylacyl) thiourea and its cyclization products highlights the chemical reactivity of these compounds (L. Jia, 2015).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in various fields. These properties are often determined using crystallographic analysis and other physical characterization techniques. The study by Qijin Mo et al. (2011) on the crystal structure of related compounds provides an example of how these analyses are conducted (Qijin Mo et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are integral to understanding thiadiazole derivatives. Studies such as the one on the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides illustrate the detailed chemical properties and reactivity patterns of these compounds (P. Zadorozhnii et al., 2019).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Insecticidal Activities : A study details the design and synthesis of novel thiourea compounds and their cyclization products containing 1,3,4-thiadiazole moieties. One compound exhibited significant insecticidal activity against Armyworm, highlighting potential applications in agriculture (L. Jia, 2015).

Antimicrobial Activity : Schiff base ligands derived from imino-4-methoxyphenol thiazole showed moderate activity against bacterial and fungal species, suggesting their use as antimicrobial agents (H. M. Vinusha et al., 2015).

Anticancer Agents : Novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety were synthesized and evaluated as potent anticancer agents, with some compounds showing significant efficacy against Hepatocellular carcinoma cell line (HepG-2) (Sobhi M. Gomha et al., 2017).

Chemical Synthesis Techniques

Cycloaddition Reactivities : A study explored the cycloadditions and dipolarophilic reactivities of thiobenzophenone S-methylide, demonstrating advanced synthetic methodologies for creating complex molecules with potential for diverse applications (R. Huisgen et al., 2001).

Ring Opening in Thiadiazole Derivatives : Research on the transformations of thiadiazole derivatives under the action of bases contributed to understanding the chemical behavior and potential synthetic applications of thiadiazole-containing compounds (R. Maadadi et al., 2017).

Fluorescent Dyes and Imaging Agents

- Fluorophores Synthesis : N-ethoxycarbonylpyrene- and perylene thioamides were used to synthesize fluorescent dyes displaying a wide range of emission wavelengths, demonstrating applications in materials science and bioimaging (Marzena Witalewska et al., 2019).

Propriétés

IUPAC Name |

N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-14-7-9-16(10-8-14)24-11-12-25-13-17-21-22-19(26-17)20-18(23)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXQNKZITCQLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCSCC2=NN=C(S2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

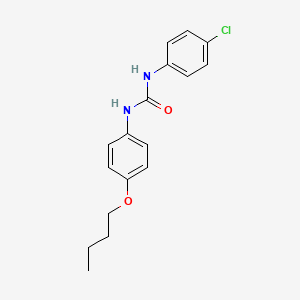

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)

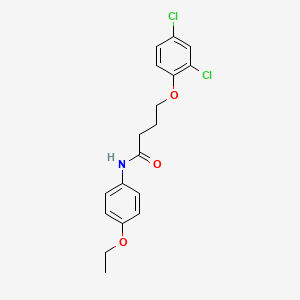

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)

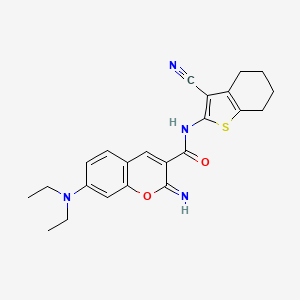

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)

![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)

![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)

![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)